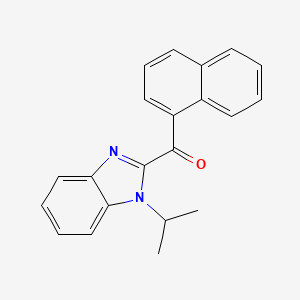
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone, also known as IBNAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBNAM is a fluorescent molecule that has been used as a probe for studying biological processes, as well as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone is not well understood. However, it is believed that (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been shown to bind to DNA and RNA, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been shown to have low toxicity and is not mutagenic or cytotoxic. It has been used in vivo to image tumors and other biological processes. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has several advantages for lab experiments. It is a highly fluorescent molecule, making it easy to detect and quantify. It has low toxicity and is not mutagenic or cytotoxic, making it safe for use in vivo. However, (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to pH.
Orientations Futures
There are several future directions for (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone research. One direction is to develop new (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-based fluorescent sensors for detecting biomolecules such as proteins and nucleic acids. Another direction is to explore the use of (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders. Additionally, (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone can be used to study the dynamics of biological processes in living cells and organisms.
Méthodes De Synthèse
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone can be synthesized through a multi-step reaction starting from 2-naphthol and isatin. The first step involves the condensation of 2-naphthol with isatin in the presence of a base to form 2-(1-naphthyl)-2,3-dihydro-1H-benzo[d]imidazole-1,3-dione. The second step involves the oxidation of the intermediate product using an oxidizing agent to form (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone.
Applications De Recherche Scientifique
(1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has been widely used as a fluorescent probe for studying biological processes. It has been used to detect protein-protein interactions, enzyme activity, and DNA binding. (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone has also been used as a precursor for the synthesis of other compounds, such as (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-based fluorescent sensors and (1-isopropyl-1H-benzimidazol-2-yl)(1-naphthyl)methanone-conjugated nanoparticles.
Propriétés
IUPAC Name |
naphthalen-1-yl-(1-propan-2-ylbenzimidazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(2)23-19-13-6-5-12-18(19)22-21(23)20(24)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVWDFLYYZUJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
naphthalen-1-yl[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

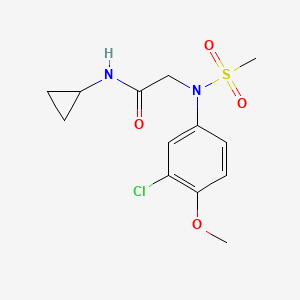
![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)
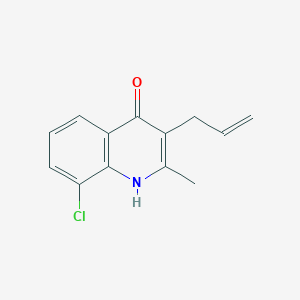

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
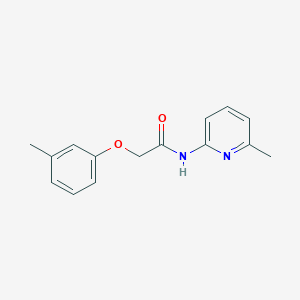
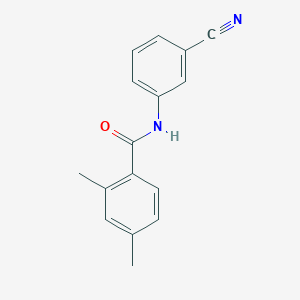
![N-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5716583.png)
![1-{2,6-dimethyl-3-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5716585.png)
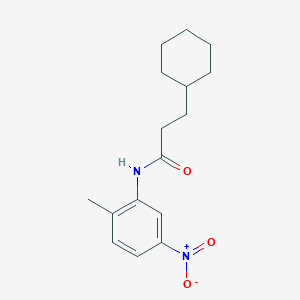

![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)
![methyl 2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5716619.png)